molecular formula C20H30O13 B12403499 (2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol

(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol

Cat. No.: B12403499
M. Wt: 478.4 g/mol
InChI Key: CKGKQISENBKOCA-PCYWVJMKSA-N
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Description

The compound “(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the trimethoxyphenoxy group. Typical reaction conditions might include the use of protecting groups like acetals or silyl ethers, and reagents such as glycosyl donors and acceptors.

Industrial Production Methods

Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane), reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride), and substitution reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups such as ethers or esters.

Scientific Research Applications

This compound could have a wide range of scientific research applications, including:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying carbohydrate-protein interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals, polymers, or as an additive in various formulations.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, enzymatic activity measurements, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other glycosides or phenolic ethers, such as:

  • (2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenoxyoxane-3,4,5-triol
  • (2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4-dimethoxyphenoxy)oxane-3,4,5-triol

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of the trimethoxyphenoxy group, which might confer unique chemical properties or biological activities compared to other similar compounds.

Properties

Molecular Formula

C20H30O13

Molecular Weight

478.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C20H30O13/c1-27-10-4-9(5-11(28-2)16(10)29-3)32-18-15(24)14(23)13(22)12(33-18)6-30-19-17(25)20(26,7-21)8-31-19/h4-5,12-15,17-19,21-26H,6-8H2,1-3H3/t12-,13-,14+,15-,17-,18-,19-,20?/m1/s1

InChI Key

CKGKQISENBKOCA-PCYWVJMKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@H](C(CO3)(CO)O)O)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O

Origin of Product

United States

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